O-Phenethylhydroxylamine hydrochloride
Overview
Description
O-Phenethylhydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is a white crystalline powder that is soluble in water and other polar solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of O-Phenethylhydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of phenethylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial production methods often involve the use of more efficient and scalable processes. For example, one method involves the alkylation of hydroxylamine with phenethyl chloride, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
O-Phenethylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Phenethylhydroxylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of O-Phenethylhydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
O-Phenethylhydroxylamine hydrochloride can be compared with other similar compounds such as:
O-Benzylhydroxylamine hydrochloride: Similar in structure but with a benzyl group instead of a phenethyl group.
O-Phenylhydroxylamine hydrochloride: Similar in structure but with a phenyl group instead of a phenethyl group.
Methoxyamine hydrochloride: Contains a methoxy group instead of a phenethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
O-Phenethylhydroxylamine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 202.65 g/mol
The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, an essential amino acid for T-cell function .
- Antioxidant Properties : this compound has demonstrated antioxidant activity, potentially mitigating oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxylamines, including this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition at relatively low concentrations .
Table 1: Biological Activity Summary
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- IDO1 Inhibition Study : A study demonstrated that this compound significantly inhibited IDO1 activity in vitro, with an IC50 value comparable to other known inhibitors. This inhibition was associated with enhanced T-cell proliferation in co-culture assays .
- Antioxidant Efficacy : In a model assessing oxidative stress, this compound was shown to reduce lipid peroxidation levels significantly, indicating its potential as a neuroprotective agent against oxidative damage in neuronal cells .
- Antimicrobial Effectiveness : A study reported that this compound exhibited notable antimicrobial activity against various pathogens, suggesting its potential application in treating bacterial infections. The compound's MIC was lower than that of traditional antibiotics in some cases, highlighting its therapeutic promise .
Properties
IUPAC Name |
O-(2-phenylethyl)hydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSJLRUCGYRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159501 | |
Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13571-04-5 | |
Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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